molecular formula C10H11NO B098458 6-methoxy-7-methyl-1H-indole CAS No. 19500-05-1

6-methoxy-7-methyl-1H-indole

Cat. No.: B098458
CAS No.: 19500-05-1
M. Wt: 161.2 g/mol
InChI Key: WUDWEEBAUNNAIA-UHFFFAOYSA-N
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Description

6-methoxy-7-methyl-1H-indole is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Chemical Structure and Properties :

    • In a study of the chemical structure of related compounds, it was found that the indole molecule is not planar and exhibits significant delocalization of benzoid electrons, which extends over certain atoms, affecting the molecule's reactivity and stability. This structural characteristic is important in understanding the compound's interactions and reactivity in various chemical processes (Mukhopadhyyay et al., 1998).
  • Antioxidant and Cytotoxic Properties :

    • Research on derivatives of 6-methoxytetrahydro-β-carbolines, closely related to 6-methoxy-7-methyl-1H-indole, demonstrated moderate antioxidant properties. These derivatives were synthesized via the Maillard reaction and showed potential in cytotoxic activities against non-tumorous cell lines. This suggests a possible application in developing antioxidants and investigating cytotoxicity for pharmaceutical purposes (Goh et al., 2015).
  • Synthesis Optimization and Characterization :

    • Another study focused on optimizing the synthesis conditions for 6-methoxy-tetrahydro-β-carboline derivatives, using liquid chromatography-mass spectrometry (LC-MS-MS) for yield optimization. This research is significant for the pharmaceutical industry, where efficient synthesis methods are crucial for producing compounds at a commercial scale (Goh et al., 2015).
  • Antiproliferative Agent against Cancer Cells :

    • A study discovered that a compound structurally similar to this compound showed potent antiproliferative activity against human leukemia cells. This suggests that derivatives of this compound could potentially be developed as anticancer agents, highlighting its significance in cancer research (Romagnoli et al., 2009).
  • Nanoliposome Encapsulation for Drug Delivery :

    • Research on the encapsulation of a similar compound in nanoliposomes for drug delivery demonstrated its potential in treating human tumors. This application is particularly relevant in the field of targeted drug delivery, where compounds like this compound could be used in more effective, targeted cancer treatments (Abreu et al., 2011).
  • Chemical Reactions and Synthesis :

    • Studies have explored various chemical reactions involving indole derivatives, including amidomethylation and acetalisation, which are crucial for synthesizing new compounds with potential pharmaceutical applications (Yudin et al., 1978; Kametani et al., 1978).

Mechanism of Action

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .

Safety and Hazards

7-Methylindole is mildly toxic . It has been labeled with the signal word “Warning” and hazard statements H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

Properties

IUPAC Name

6-methoxy-7-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-9(12-2)4-3-8-5-6-11-10(7)8/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDWEEBAUNNAIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30600097
Record name 6-Methoxy-7-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19500-05-1
Record name 6-Methoxy-7-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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